REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH2:19][C:11]3([CH2:14][CH:13]([C:15]([O:17][CH3:18])=[O:16])C3)[CH:10]=2)[O:3]1.F[C:22](F)(F)S(OC1C[C@H]2[C@H]([C@@H]2C(OCC)=O)C=1)(=O)=O>>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:20])[O:3][B:4]([C:9]2[CH2:19][CH:11]3[CH:14]([CH:13]3[C:15]([O:17][CH2:18][CH3:22])=[O:16])[CH:10]=2)[O:5]1
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C1=CC2(CC(C2)C(=O)OC)C1)C
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Name
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(±)-(1S,5S,6R)-ethyl 3-(((trifluoromethyl)sulfonyl)oxy)bicyclo[3.1.0]hex-2-ene-6-carboxylate
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C[C@H]2[C@@H]([C@H]2C1)C(=O)OCC)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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CC1(OB(OC1(C)C)C1=CC2C(C2C1)C(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |